Pre-Formed Anilinium Salt Increases Phenylhydrazine Step Yield by 3–10% vs. Free Base Requiring In-Situ Acidification
In the two-step conversion of the aniline intermediate to 2,4-dichloro-5-isopropoxyphenylhydrazine—the immediate precursor to oxadiazon—the pre-isolated anilinium chloride delivers a two-step yield of 92.69% with product purity of 98.8%. When the free base is used with in-situ HCl addition under otherwise identical conditions, the yield drops to 89.76%; sub-optimal acid stoichiometry or mixing further depresses the yield to 83.19% in comparative examples [1]. The salt form eliminates variability in the critical protonation event that initiates diazotization.
| Evidence Dimension | Two-step yield (aniline → phenylhydrazine) |
|---|---|
| Target Compound Data | Yield 92.69%, purity 98.8% |
| Comparator Or Baseline | Free base with in-situ HCl: yield 89.76%; non-optimized acid addition: yield 83.19% |
| Quantified Difference | +2.93 to +9.50 absolute percentage points |
| Conditions | Toluene solution of aniline, salification with HCl, reaction with potassium cyanate, Hofmann rearrangement with NaOCl (CN112679378A Example 1 vs Comparative Examples 1 & 2) |
Why This Matters
A 3–10% yield gain at this step translates to a proportional reduction in raw material cost per kg of oxadiazon, directly impacting procurement economics for agrochemical manufacturers.
- [1] CN112679378A – Example 1 and Comparative Examples 1–2; yield and purity data extracted from patent description. View Source
